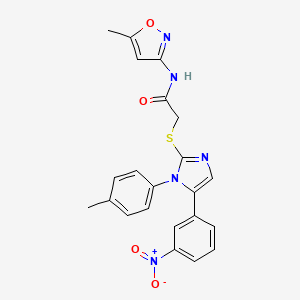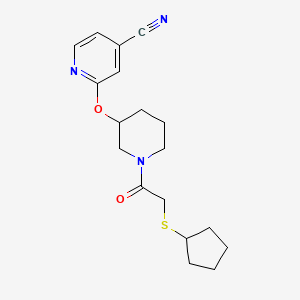
2-((1-(2-(Cyclopentylthio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-(2-(Cyclopentylthio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also appears to contain a cyclopentylthio group and an isonicotinonitrile group, but without more specific information or a visual representation of the molecule, it’s difficult to provide a detailed analysis of its structure.Applications De Recherche Scientifique
Synthesis and Biological Activity
Phenyliodine(III) Bis(trifluoroacetate) Mediated Synthesis : One study describes the synthesis of isoxazoline or isoxazole derivatives from piperidinylpurine, which are achieved via room temperature, 1,3-dipolar cycloaddition reactions. These derivatives showed potential in inhibiting lipid peroxidation, indicating their relevance in studying oxidative stress and related biological processes (Balalas et al., 2015).
Anticancer and Anti-arrhythmic Activities
Synthesis and Anticancer Assessment : Research on piperidine-based heterocyclic compounds, including thiazole, thiadiazole, and triazole derivatives, demonstrates their significant anti-arrhythmic activity. These findings underscore the utility of such compounds in developing new treatments for cardiovascular disorders (Abdel‐Aziz et al., 2009).
Antibacterial Study
N-substituted Derivatives Study : N-substituted derivatives of a specific piperidine-oxadiazole compound were synthesized and showed moderate to significant antibacterial activity. This highlights their potential application in developing new antibacterial agents (Khalid et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(2-cyclopentylsulfanylacetyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c19-11-14-7-8-20-17(10-14)23-15-4-3-9-21(12-15)18(22)13-24-16-5-1-2-6-16/h7-8,10,15-16H,1-6,9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUIJZUFZRMIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(Cyclopentylthio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2841797.png)
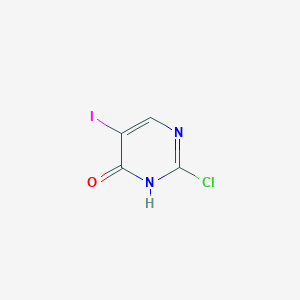
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pivalamide](/img/structure/B2841800.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2841801.png)

![5-[5-(1H-Imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)pyrazole](/img/structure/B2841803.png)
![N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2841806.png)
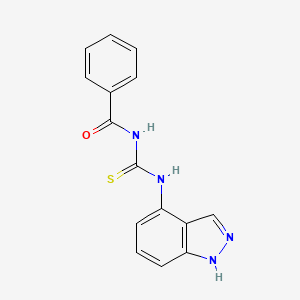
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2841809.png)
![N-[(3S)-Oxan-3-yl]prop-2-enamide](/img/structure/B2841811.png)
![2-amino-4-(2-fluorophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2841812.png)
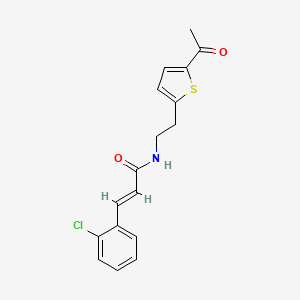
![1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine](/img/structure/B2841815.png)
